4-(3-Ethoxyphenyl)nicotinic acid, 95%

Physicochemical property Lipophilicity Drug-likeness

Procure 4-(3-Ethoxyphenyl)nicotinic acid for your CNS or agrochemical R&D programs. This 95% pure building block features a distinct C4-aryl geometry that preserves pyridine nitrogen basicity, unlike 2- or 6-substituted isomers. Its optimal logP (2.85) and TPSA (59.42 Ų) support membrane permeability and drug-likeness, with confirmed α3β4 nicotinic receptor activity and lower predicted hERG liability than simpler analogs. Ideal for focused library synthesis via efficient Suzuki coupling. Inquire for bulk or custom quantities.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1261998-53-1
Cat. No. B6414325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethoxyphenyl)nicotinic acid, 95%
CAS1261998-53-1
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C14H13NO3/c1-2-18-11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
InChIKeyRVQNDQBTZLJPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethoxyphenyl)nicotinic acid, 95% (CAS 1261998-53-1): Chemical Identity and Core Physicochemical Properties for Procurement Evaluation


4-(3-Ethoxyphenyl)nicotinic acid, also referred to as 4-(3-ethoxyphenyl)pyridine-3-carboxylic acid, is a synthetic, aryl-substituted nicotinic acid derivative bearing a 3-ethoxyphenyl group at the pyridine C4 position . With a molecular formula of C14H13NO3 and a molecular weight of 243.26 g·mol⁻¹, it is supplied at a certified purity of 95% and is widely employed as a key building block in medicinal chemistry and agrochemical research . The compound possesses a topological polar surface area (TPSA) of 59.42 Ų and a calculated logP of 2.85, placing it within a favorable lipophilicity range for membrane permeability and CNS drug-likeness .

Why 4-(3-Ethoxyphenyl)nicotinic acid Cannot Be Replaced by Isomeric or Unsubstituted Analogs in Structure-Activity Studies


Substitution at the C4 position of the nicotinic acid scaffold creates a distinct spatial orientation of the aryl ring relative to the carboxylic acid, critically altering both the molecular geometry and the electron distribution of the pyridine nitrogen . Unlike the C2- or C6-substituted regioisomers where the aryl group is adjacent to the ring nitrogen and can participate in intramolecular interactions or steric clashes, the C4-phenyl substituent projects away from the nitrogen, preserving its basicity and hydrogen-bonding capacity at biological targets . Furthermore, simple 4-phenylnicotinic acid lacks the ethoxy substituent that fine-tunes lipophilicity, metabolic stability, and target-binding interactions—factors that cannot be compensated by merely increasing the dose of the des-ethoxy analog .

Quantitative Differentiation of 4-(3-Ethoxyphenyl)nicotinic acid from Its Closest Analogs


Lipophilicity Fine-Tuning: LogP Comparison of 4-(3-Ethoxyphenyl)nicotinic acid vs. Des-Ethoxy and Methoxy Analogs

Introducing the 3-ethoxy substituent onto 4-phenylnicotinic acid elevates the calculated logP from 2.45 to 2.85, a ΔlogP of +0.40, which is consistent with the increased hydrophobicity contributed by the ethoxy group relative to a hydrogen atom . This intermediate logP value—higher than that of the parent des-ethoxy scaffold but lower than that of more lipophilic 4-alkoxy analogs—places the compound within the optimal logP window (2–3.5) for balancing aqueous solubility with passive membrane permeability, a critical determinant for both oral bioavailability and blood–brain barrier penetration in CNS programs .

Physicochemical property Lipophilicity Drug-likeness CNS permeability

Topological Polar Surface Area as a Descriptor of Passive Permeability: 4-(3-Ethoxyphenyl)nicotinic acid vs. Nicotinic Acid and 2-(3-Ethoxyphenyl)nicotinic acid

The topological polar surface area (TPSA) of 4-(3-ethoxyphenyl)nicotinic acid is 59.42 Ų, which is below the widely accepted threshold of 140 Ų for good intestinal absorption and 90 Ų for CNS penetration . This value is identical—within the precision of the calculation—to that of its 2-(3-ethoxyphenyl)nicotinic acid isomer (PSA = 59.42 Ų), demonstrating that the TPSA is dominated by the carboxylic acid moiety rather than the ethoxyphenyl position . In contrast, the parent nicotinic acid molecule has a TPSA of approximately 50.2 Ų . Critically, both regioisomers satisfy the TPSA criterion for oral bioavailability, meaning TPSA alone cannot differentiate them for procurement; the selection must instead be driven by the regiospecific pharmacological profile established by the C4 substitution pattern.

TPSA Membrane permeability Drug-likeness In silico ADME

Potential hERG Liability Differentiation: 4-(3-Ethoxyphenyl)nicotinic acid vs. 4-Phenylnicotinic acid

In a QPatch automated patch-clamp assay using CHO cells expressing the hERG potassium channel, the 2-(3-ethoxyphenyl)nicotinic acid isomer exhibited an IC50 of 25,000 nM (25 µM) for hERG inhibition, indicative of a low risk of delayed ventricular repolarization . In contrast, 4-phenylnicotinic acid hydrochloride (the salt form of the des-ethoxy analog) demonstrates a significantly more potent hERG block with an IC50 of 2,100 nM (2.1 µM), corresponding to an approximately 12-fold higher affinity for the hERG channel . Although direct hERG data for 4-(3-ethoxyphenyl)nicotinic acid itself are not yet publicly available, the data from the closely related 2-isomer—sharing an identical ethoxyphenyl pharmacophore and carboxylic acid functionality—strongly suggest that the ethoxy substitution attenuates hERG binding relative to the unsubstituted phenyl scaffold, a trend consistent with the well-documented role of alkoxy substituents in reducing hERG affinity through modulation of hydrophobic interactions within the channel pore .

hERG Cardiotoxicity Safety pharmacology Patch-clamp electrophysiology

nAChR Subtype Functional Activity: 4-(3-Ethoxyphenyl)nicotinic acid Demonstrates Agonist Potency at Recombinant Human α3β4 Receptors

In a functional assay using recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) expressed in HEK-293 cells, 4-(3-ethoxyphenyl)nicotinic acid demonstrated measurable agonist activity, as documented in ChEMBL assay CHEMBL751477 . This is mechanistically significant because the α3β4 subtype is predominantly expressed in the autonomic ganglia, adrenal medulla, and specific CNS regions, and has been implicated in nicotine addiction, pain signaling, and cardiovascular regulation . In contrast, 4-phenylnicotinic acid hydrochloride is reported to act primarily via inhibition of monoamine (dopamine and serotonin) uptake rather than direct nAChR agonism, representing a fundamentally distinct pharmacological mechanism . No equivalent α3β4 functional data are publicly available for the 2-, 5-, or 6-substituted (3-ethoxyphenyl)nicotinic acid regioisomers, making this the only regioisomer with confirmed nAChR subtype engagement.

nAChR α3β4 Nicotinic acetylcholine receptor Agonist Functional potency

Synthetic Versatility Advantage: Suzuki–Miyaura Cross-Coupling Enables Diversification at the 4-Position

The synthesis of 4-aryl nicotinic acid derivatives, including 4-(3-ethoxyphenyl)nicotinic acid, proceeds efficiently via palladium-catalyzed Suzuki–Miyaura cross-coupling of commercially available 4-bromonicotinic acid with 3-ethoxyphenylboronic acid . This modular synthetic approach allows for late-stage diversification of the 4-aryl substituent by simply varying the boronic acid coupling partner, without requiring de novo construction of the nicotinic acid core . Yields for Suzuki couplings at the 4-position of pyridine scaffolds are consistently reported above 80% . In contrast, the analogous Suzuki coupling at the 2-position is more sterically hindered due to the proximity of the pyridine nitrogen, often resulting in lower yields and requiring more forcing conditions or specialized ligands, which translates to higher cost and lower throughput in parallel library synthesis .

Suzuki–Miyaura coupling Building block Library synthesis Palladium catalysis

Purity Specification and Research-Grade Suitability: 95% Certified Purity with Defined Storage Stability

4-(3-Ethoxyphenyl)nicotinic acid is supplied with a certified minimum purity of 95%, a specification that meets or exceeds that of its closest commercially available analogs: 2-(3-ethoxyphenyl)nicotinic acid (95%), 5-(3-ethoxyphenyl)nicotinic acid (95%), and 6-(3-ethoxyphenyl)nicotinic acid (95%) . The chemical stability of solid 4-aryl nicotinic acid derivatives under recommended storage conditions (cool, dry environment) supports long-term storage without significant degradation, ensuring lot-to-lot reproducibility in biological assays . While all four regioisomers are offered at equivalent nominal purity, the 4-isomer benefits from the synthetic efficiency advantages of Suzuki coupling at the sterically less hindered C4 position, which can translate to fewer purification-intensive byproducts and greater batch consistency at scale .

Purity specification Quality control Reproducibility Research-grade chemical

Recommended Research and Industrial Applications for 4-(3-Ethoxyphenyl)nicotinic acid, 95% Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization for α3β4 nAChR-Mediated Indications

The confirmed agonist activity at recombinant human α3β4 nicotinic receptors, combined with a CNS-favorable logP of 2.85 and TPSA below 90 Ų, makes 4-(3-ethoxyphenyl)nicotinic acid a rational starting scaffold for medicinal chemistry programs targeting nicotine addiction, visceral pain, or autonomic nervous system disorders . The predicted low hERG liability relative to 4-phenylnicotinic acid analogs further supports its suitability for chronic-dosing CNS indications where cardiac safety is paramount .

Parallel Library Synthesis via Late-Stage Suzuki–Miyaura Diversification

The efficient Suzuki coupling at the sterically accessible C4 position enables high-yielding (>80%) parallel synthesis of 4-aryl nicotinic acid libraries for high-throughput screening (HTS) campaigns . Using commercially available 4-bromonicotinic acid and diverse arylboronic acids—including 3-ethoxyphenylboronic acid—medicinal chemists can rapidly generate focused libraries for SAR exploration .

Safety Pharmacology: hERG Counter-Screening in Cardiotoxicity Assessment Panels

Given that the 2-(3-ethoxyphenyl)nicotinic acid isomer shows a 12-fold lower hERG affinity (IC50 = 25,000 nM) compared to 4-phenylnicotinic acid (IC50 = 2,100 nM), the ethoxyphenyl nicotinic acid scaffold warrants systematic evaluation in hERG counter-screening panels . 4-(3-Ethoxyphenyl)nicotinic acid can serve as a representative compound for structure–hERG relationship studies within the 4-aryl nicotinic acid series.

Agrochemical Intermediate: Synthesis of Crop Protection Agents via Carboxylic Acid Derivatization

As a 4-aryl nicotinic acid derivative with a free carboxylic acid group, 4-(3-ethoxyphenyl)nicotinic acid is a versatile intermediate for the synthesis of amide, ester, and hydrazide derivatives with potential herbicidal or fungicidal activity . The ethoxyphenyl substituent enhances lipophilicity (logP 2.85 vs. 0.36 for unsubstituted nicotinic acid), potentially improving foliar uptake and cuticular penetration in agrochemical applications .

Quote Request

Request a Quote for 4-(3-Ethoxyphenyl)nicotinic acid, 95%

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.